molecular formula C15H17FN4O2 B2422041 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097857-23-1

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2422041
CAS No.: 2097857-23-1
M. Wt: 304.325
InChI Key: AWTQCIQYUCEKOY-UHFFFAOYSA-N
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Description

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a fluorobenzoyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The fluorobenzoyl group can be introduced via acylation reactions, while the triazole ring is often formed through cycloaddition reactions involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, fluorobenzoyl-containing molecules, and triazole-based compounds. Examples include:

  • Pyrrolidine-2-one derivatives
  • Fluorobenzoyl-substituted amines
  • 1,2,3-triazole-based drugs

Uniqueness

1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is unique due to its combination of structural features, which may confer distinct biological activities compared to other similar compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

(2-fluorophenyl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-22-10-11-8-20(18-17-11)12-6-7-19(9-12)15(21)13-4-2-3-5-14(13)16/h2-5,8,12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTQCIQYUCEKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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